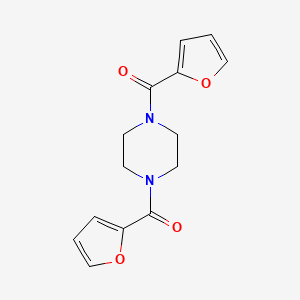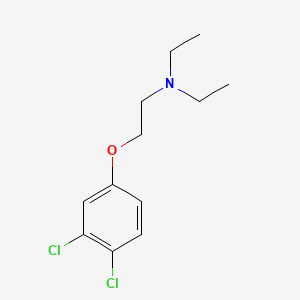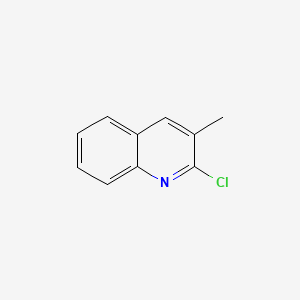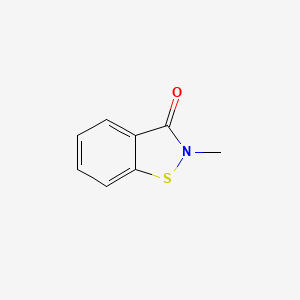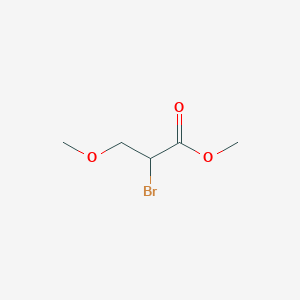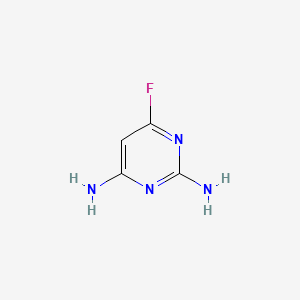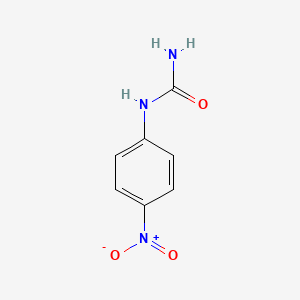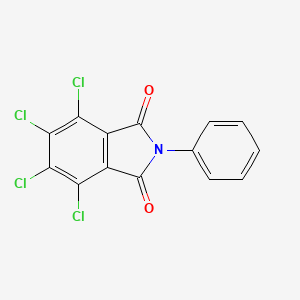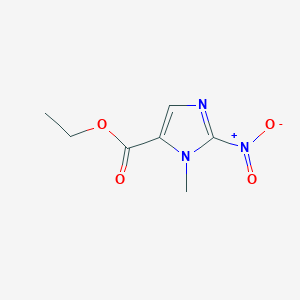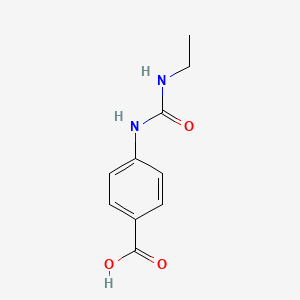
3-Bromo-9H-fluoren-9-one
Vue d'ensemble
Description
3-Bromo-9H-fluoren-9-one is a chemical compound with the molecular formula C13H7BrO and a molecular weight of 259.1 . It is also known as 3-Bromofluorenone .
Synthesis Analysis
The synthesis of 3-Bromo-9H-fluoren-9-one can be achieved by reacting 9H-fluoren-9-one with bromine . The reaction usually takes place under an inert atmosphere, and organic solvents such as dichloromethane and ethanol are typically used to provide the reaction medium .Molecular Structure Analysis
The molecular structure of 3-Bromo-9H-fluoren-9-one consists of a fluorene moiety, which is two benzene rings connected through a cyclopentane . The bromine atom is attached to the 3rd carbon atom in the fluorene structure .Physical And Chemical Properties Analysis
3-Bromo-9H-fluoren-9-one is a solid at 20°C . It has a density of 1.609±0.06 g/cm3 (Predicted), a melting point of 188-190°C, and a boiling point of 391.3±21.0 °C (Predicted) .Applications De Recherche Scientifique
1. Chemical Properties and Reactions
Restricted Rotation and Steric Effects : A study by Aoki, Nakamura, and Ōki (1982) explored the restricted rotation involving tetrahedral carbon in bromine-substituted 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes, including 3-bromo variants. The research highlighted the buttressing effect on rotational barriers, showing how the presence of bromo groups influences the free energy of activation for rotation in such compounds (Aoki, Nakamura, & Ōki, 1982).
Synthesis Processes : The synthesis of fluorene derivatives, including 3-Bromo-9H-fluoren-9-one, was described by Aziz et al. (2014), who developed a copper-catalyzed cross-coupling reaction for these compounds. This reaction involves the formation of both C–N and C–C bonds under environmentally friendly conditions (Aziz et al., 2014).
2. Advanced Material Applications
Optical Properties : Shan-sha (2015) synthesized 2,7-Dibromo-4-amino-9H-fluorene, a derivative of 3-Bromo-9H-fluoren-9-one, and studied its optical properties. These derivatives have potential applications in advanced materials due to their unique optical characteristics (Shan-sha, 2015).
Solar Cell Applications : Kumar et al. (2014) synthesized organic dyes containing fluorene functionalized with imidazole chromophores for dye-sensitized solar cells. These compounds, including derivatives of 3-Bromo-9H-fluoren-9-one, showed promising efficiency in solar cell applications (Kumar et al., 2014).
3. Synthesis of Related Compounds
Formation of Spirocyclic Compounds : Toda, Motomura, and Oshima (1974) reported the thermal [2+2] cycloaddition of 1-Halo-2-(9-fluorenylidene)ethylene, which includes compounds related to 3-Bromo-9H-fluoren-9-one. This process leads to the formation of spirocyclic compounds, showcasing the compound's reactivity and potential for creating complex chemical structures (Toda, Motomura, & Oshima, 1974).
Catalytic Processes and Chemical Synthesis : The study by Song et al. (2015) on the synthesis of fluoren-9-ones via Pd-catalyzed carbonylative multiple C-C bond formation highlights the role of 3-Bromo-9H-fluoren-9-one in catalytic processes. This research sheds light on the mechanistic aspects and applications of such compounds in chemical synthesis (Song et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRAQISPRVFAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291095 | |
| Record name | Fluoren-9-one, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-9H-fluoren-9-one | |
CAS RN |
2041-19-2 | |
| Record name | 2041-19-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluoren-9-one, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-9H-fluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1584120.png)
